

# Commercial suppliers and purchasing of "2-(6-hydroxybenzofuran-3-yl)acetic acid"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(6-hydroxybenzofuran-3-yl)acetic Acid

Cat. No.: B051438

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## Application Notes and Protocols: 2-(6-hydroxybenzofuran-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the commercial availability, synthesis, potential applications, and experimental protocols related to **2-(6-hydroxybenzofuran-3-yl)acetic acid** and its derivatives. This document is intended to serve as a resource for researchers in medicinal chemistry, drug discovery, and related fields.

## Commercial Suppliers and Purchasing

Direct commercial suppliers for **2-(6-hydroxybenzofuran-3-yl)acetic acid** are not readily identifiable. However, a structurally similar dihydro derivative, (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, is available from commercial suppliers. Researchers interested in the unsaturated parent compound may need to perform a chemical synthesis.

Table 1: Commercial Supplier Information for (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

Supplier	Product Name	Catalog Number	Purity	CAS Number	Available Quantities
ChemUnivers e	(S)-2-(6-hydroxy-2,3-dihydrobenzo-furan-3-yl)acetic acid	P87628	97%	1380792-92-6	100 mg, 250 mg, 1 g <sup>[1]</sup>

## Synthesis Protocol

As direct commercial sources for **2-(6-hydroxybenzofuran-3-yl)acetic acid** are limited, a synthetic approach is necessary. The following protocol is a proposed synthetic route based on established benzofuran synthesis methodologies, such as the Perkin rearrangement. This protocol is provided for informational purposes and should be adapted and optimized by qualified chemists.

### Proposed Synthesis of **2-(6-hydroxybenzofuran-3-yl)acetic acid**

This synthesis can be envisioned as a multi-step process starting from a suitably protected 2,4-dihydroxybenzaldehyde.

#### Step 1: Protection of 2,4-dihydroxybenzaldehyde

- Dissolve 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone).
- Add a protecting group for one of the hydroxyl groups, for instance, a benzyl group, using benzyl bromide in the presence of a mild base like potassium carbonate.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction by removing the solvent, extracting with an organic solvent, and purifying by column chromatography to yield 2-hydroxy-4-(benzyloxy)benzaldehyde.

#### Step 2: Perkin Condensation to form a Coumarin Intermediate

- Combine the protected benzaldehyde from Step 1 with acetic anhydride and sodium acetate.

- Heat the mixture to reflux for several hours.
- Cool the reaction and pour it into water to precipitate the product.
- Filter and recrystallize the solid to obtain 6-(benzyloxy)coumarin.

#### Step 3: Halogenation of the Coumarin

- Dissolve the 6-(benzyloxy)coumarin in a suitable solvent like chloroform or acetic acid.
- Add a halogenating agent, such as N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN).
- Reflux the mixture until the reaction is complete (monitored by TLC).
- Cool the reaction, wash with a reducing agent solution (e.g., sodium thiosulfate) to remove excess halogen, and purify the product to yield 3-bromo-6-(benzyloxy)coumarin.

#### Step 4: Perkin Rearrangement to form the Benzofuran Ring

- Treat the 3-bromo-6-(benzyloxy)coumarin with a strong base, such as sodium hydroxide in ethanol.
- Reflux the mixture to induce the Perkin rearrangement, which involves ring-opening followed by intramolecular cyclization to form the benzofuran ring.
- Acidify the reaction mixture to precipitate the product, 2-(6-(benzyloxy)benzofuran-3-yl)acetic acid.
- Filter and purify the product.

#### Step 5: Deprotection

- Dissolve the protected benzofuran derivative in a suitable solvent.
- Perform catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) to remove the benzyl protecting group.

- Monitor the reaction by TLC.
- Upon completion, filter off the catalyst and remove the solvent to yield the final product, **2-(6-hydroxybenzofuran-3-yl)acetic acid**.



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Caption: Proposed synthetic workflow for **2-(6-hydroxybenzofuran-3-yl)acetic acid**.

## Application Notes: Anticancer Activity Evaluation

Benzofuran derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.<sup>[2][3][4]</sup> The following outlines a hypothetical application of **2-(6-hydroxybenzofuran-3-yl)acetic acid** in the evaluation of its potential as an anticancer therapeutic.

Objective: To assess the in vitro cytotoxic activity of **2-(6-hydroxybenzofuran-3-yl)acetic acid** against a panel of human cancer cell lines.

Cell Lines:

- MCF-7 (Breast adenocarcinoma)
- HeLa (Cervical carcinoma)
- A549 (Lung carcinoma)
- HCT116 (Colon carcinoma)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

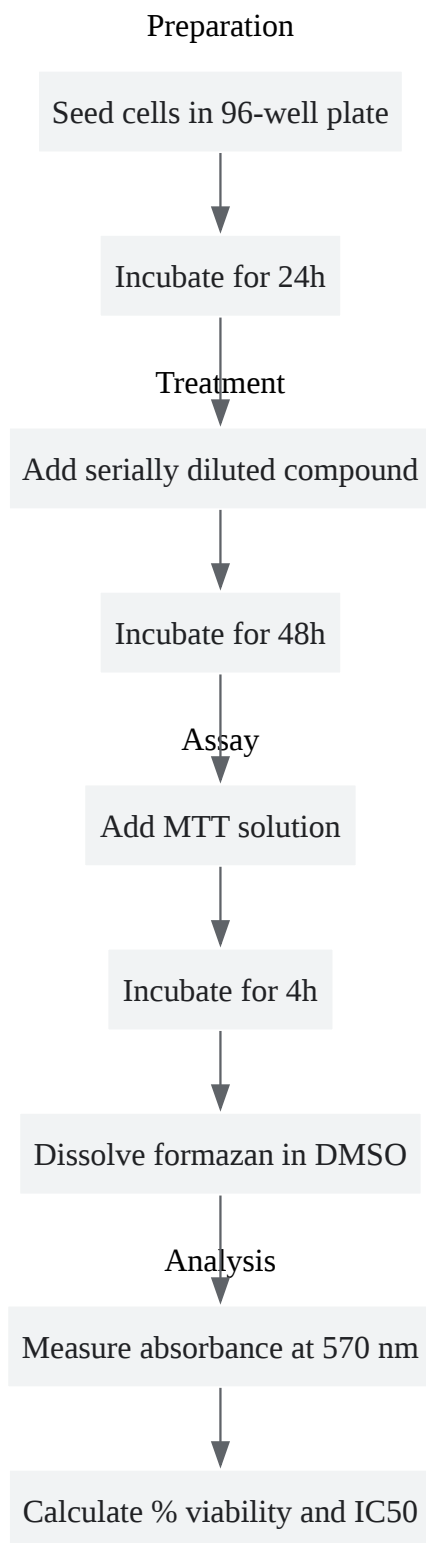
#### Materials:

- **2-(6-hydroxybenzofuran-3-yl)acetic acid** (dissolved in DMSO to create a stock solution)
- Human cancer cell lines (MCF-7, HeLa, A549, HCT116)
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells in 96-well plates at a density of  $5 \times 10^3$  cells/well in 100  $\mu$ L of complete medium.
  - Incubate the plates at 37°C in a humidified 5% CO<sub>2</sub> atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of the **2-(6-hydroxybenzofuran-3-yl)acetic acid** stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1  $\mu$ M to 100  $\mu$ M.
  - Remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48 hours at 37°C and 5% CO<sub>2</sub>.
- MTT Assay:
  - After the incubation period, add 20 µL of MTT solution to each well.
  - Incubate the plates for an additional 4 hours at 37°C.
  - Carefully remove the medium containing MTT.
  - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  - Shake the plate gently for 10 minutes to ensure complete dissolution.
- Data Acquisition:
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability using the following formula:
    - % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  - Plot the percentage of cell viability against the compound concentration to determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).



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Caption: Workflow for the MTT cell viability assay.

## Safety and Handling

No specific safety data sheet (SDS) is available for **2-(6-hydroxybenzofuran-3-yl)acetic acid**. However, based on the data for related benzofuran compounds, the following precautions should be taken:

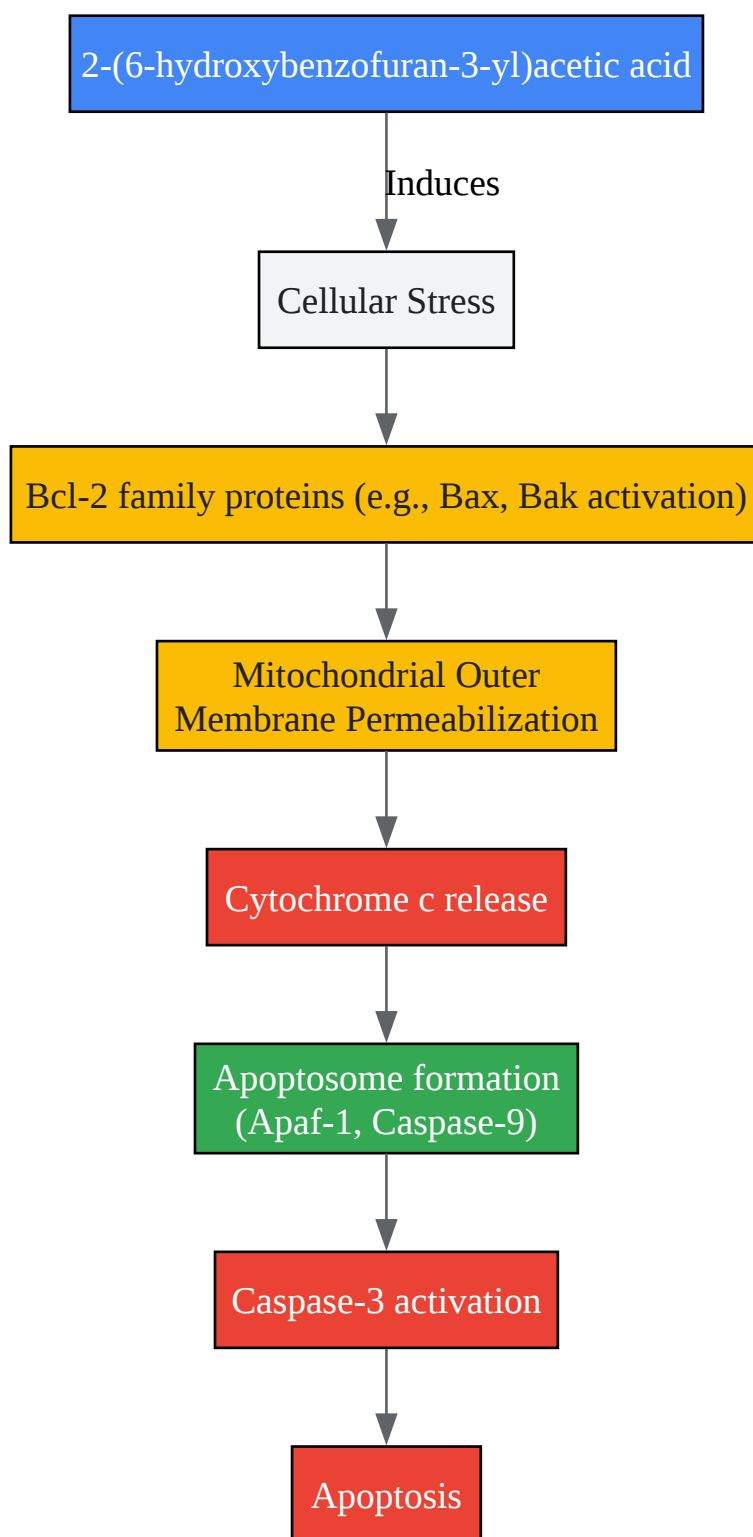
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
  - In case of skin contact: Immediately wash with plenty of soap and water.
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  - If inhaled: Move the person to fresh air and keep them comfortable for breathing.
  - If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Always consult the Safety Data Sheet for the specific reagents and solvents used in the synthesis and experimental protocols.

## Potential Signaling Pathways for Investigation

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.<sup>[5]</sup> Should **2-(6-hydroxybenzofuran-3-yl)acetic acid** show significant cytotoxic activity, further investigation into its mechanism of action would be warranted. A potential signaling pathway to investigate would be the intrinsic apoptosis pathway.





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Caption: Potential intrinsic apoptosis signaling pathway for investigation.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)